molecular formula C20H16N4OS B8700309 n-[4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide CAS No. 605659-74-3

n-[4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide

Cat. No.: B8700309
CAS No.: 605659-74-3
M. Wt: 360.4 g/mol
InChI Key: ARQZOQYVXXGPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H16N4OS and its molecular weight is 360.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

605659-74-3

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(4-amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]benzamide

InChI

InChI=1S/C20H16N4OS/c1-12-16(17-18(21)22-11-23-20(17)26-12)13-7-9-15(10-8-13)24-19(25)14-5-3-2-4-6-14/h2-11H,1H3,(H,24,25)(H2,21,22,23)

InChI Key

ARQZOQYVXXGPOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0° C. solution of Example 1E (80 mg, 0.31 mmol) in dichloromethane (4 mL) was treated with pyridine (0.03 mL, 0.38 mmol) and benzoyl chloride (0.038 mL, 0.32 mmol), stirred at 0° C. for 1 hour, then at room temperature overnight. The reaction mixture was diluted with water and extracted twice with dichloromethane. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with ethyl acetate to provide 39 mg (35%) of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 10.46 (s, 1H); 8.28 (s, 1H); 7.98 (d, J=8.1 Hz, 4H); 7.63-7.54 (m, 3H); 7.40 (d, J=8.1 Hz, 2H); 2.31 (s, 3H); HRMS(ESI) Calcd. for C20H17N4OS: 361.1118. Found: 36.1122.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
35%

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